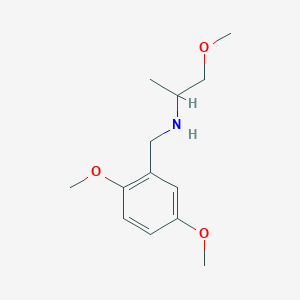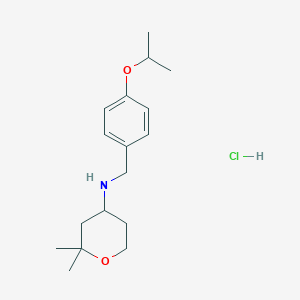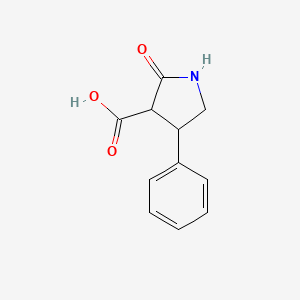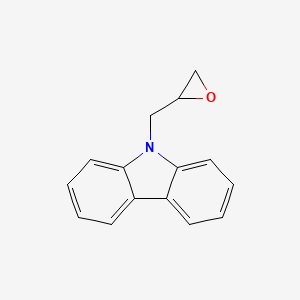
(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine" is a chemical structure that is related to a class of compounds known for their interaction with the serotonin receptors, particularly the 5-HT2A/C receptors. These compounds have been studied for their potential pharmacological effects, which can range from agonistic to antagonistic activities on these receptors, depending on the nature of their substituents .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride involved a sodium methoxide catalyzed aldol condensation followed by catalytic reduction to form the intermediate ketone. This intermediate was then converted to the oxime and subsequently hydrogenated to yield the amine, which was then converted to the hydrochloride salt . Similarly, the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines involved multiple steps, including the conversion of 2,5-dimethoxybenzenethiol to thioether derivatives, Vilsmeier-formylation to yield benzaldehydes, condensation with MeNO2 to produce nitroethenyl derivatives, and reduction to obtain the desired (2-phenylethyl)amines .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a 2,5-dimethoxyphenyl group, which is crucial for their activity as 5-HT2A/C ligands. The nature of the substituents, particularly at the 4-position, is significant in determining the functional activity of these compounds, with smaller lipophilic substituents typically leading to agonistic properties and larger ones to antagonistic or partial agonistic effects .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are indicative of their complex nature and the need for precise control over the reaction conditions. The aldol condensation, catalytic reduction, Vilsmeier-formylation, and reduction with AlH3 are all critical steps that require careful optimization to yield the desired products with the correct structural and stereochemical properties .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine" are not detailed in the provided papers, related compounds exhibit properties that make them significant as pharmacological agents. For example, the amine hydrochloride synthesized in one study was found to be an effective antagonist to the hypotensive effect of dopamine, indicating its potential use in medical applications . The structural requirements of the substituents are also crucial in determining the lipophilicity and, consequently, the receptor binding affinity and functional activity of these compounds .
Safety And Hazards
The safety and hazards associated with this compound are not provided in the search results. If the compound is being used in a laboratory setting, it’s important to follow all relevant safety protocols and to handle the compound with care.
Orientations Futures
The future directions for research involving this compound are not clear from the search results. However, given its potential applications in drug development and organic synthesis, it’s likely that further research will focus on these areas.
Please note that this information is based on limited search results and may not be completely accurate or comprehensive. For more detailed information, you may want to consult a specialist or conduct a more thorough literature search.
Propriétés
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-7-12(16-3)5-6-13(11)17-4/h5-7,10,14H,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPWMVXLQUITBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=C(C=CC(=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386010 |
Source


|
| Record name | (2,5-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |
CAS RN |
356093-25-9 |
Source


|
| Record name | (2,5-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride](/img/structure/B1305658.png)


![2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1305663.png)







